Product packaging for (S)-2-(3-Phenylureido)propanoic acid(Cat. No.:)

(S)-2-(3-Phenylureido)propanoic acid

Cat. No.: B13160786
M. Wt: 208.21 g/mol
InChI Key: SWIUEMANOAFYHY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-(3-Phenylureido)propanoic acid is a chiral urea derivative of the natural amino acid L-phenylalanine, serving as a valuable building block in medicinal chemistry and materials science. Researchers utilize this compound as a key synthon for designing enzyme inhibitors and functional ligands, as the urea moiety is a privileged structure capable of forming multiple hydrogen bonds with biological targets . This ability to act as a hydrogen-bond donor and acceptor allows it to mimic transition states or bind tightly to active sites, which is crucial in drug discovery for conditions like inflammation and cancer . The compound's chiral nature also makes it a candidate for developing supramolecular hosts for the enantioseparation of chiral molecules, such as sulfoxides . Furthermore, its structure, featuring both carboxylic acid and urea functional groups, enables the formation of stable coordination polymers and metal-organic frameworks (MOFs) with transition metals like cadmium and manganese, which are of interest in the field of materials chemistry . The synthesis of such chiral urea derivatives can be achieved through efficient, green chemistry routes in aqueous media, offering high atom economy and minimizing environmental impact . This compound is provided for research applications. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B13160786 (S)-2-(3-Phenylureido)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2S)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1

InChI Key

SWIUEMANOAFYHY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Advanced Computational and Spectroscopic Investigations of S 2 3 Phenylureido Propanoic Acid

Theoretical Prediction of Chiroptical Properties

Chiroptical spectroscopy is indispensable for determining the absolute configuration of chiral molecules. Techniques such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) provide unique spectral fingerprints sensitive to a molecule's three-dimensional structure. When experimental data is compared with quantum chemical predictions, the absolute stereochemistry of a molecule can be unambiguously assigned. researchgate.netchemrxiv.org Computational chemistry has become a powerful tool in these investigations, enabling the simulation of chiroptical properties with increasing accuracy. chemrxiv.orgnih.gov

Optical rotation is the macroscopic manifestation of the differential interaction of a chiral medium with left- and right-circularly polarized light. masterorganicchemistry.com The specific rotation [α] is an intensive property used to standardize this measurement. wikipedia.orgchemistrysteps.com Computational methods, particularly Density Functional Theory (DFT), allow for the ab initio prediction of specific rotation. chemrxiv.org The calculation is highly sensitive to the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

The prediction of optical rotation for a molecule like (S)-2-(3-phenylureido)propanoic acid involves first a thorough conformational analysis to identify all low-energy structures. For each stable conformer, geometry optimization is performed, followed by the calculation of the frequency-dependent optical rotatory power tensor. The final predicted specific rotation is a Boltzmann-weighted average of the values obtained for each conformer at a specific temperature and wavelength, typically the sodium D-line (589.3 nm). youtube.comyoutube.com There is no simple correlation between the (S) or (R) designation and the sign of the optical rotation. masterorganicchemistry.com

Table 1: Hypothetical Calculated Specific Rotation [α]D25 of this compound Using Different Computational Methods This table presents illustrative data based on typical computational studies.

Computational MethodBasis SetSolvent ModelCalculated [α] (deg·mL·g⁻¹·dm⁻¹)
B3LYP6-311++G(d,p)PCM (Methanol)+35.8
CAM-B3LYP6-311++G(d,p)PCM (Methanol)+41.2
B3LYPaug-cc-pVDZPCM (Methanol)+38.5
CAM-B3LYPaug-cc-pVDZPCM (Methanol)+44.1
B3LYP6-311++G(d,p)PCM (Chloroform)+29.7
CAM-B3LYP6-311++G(d,p)PCM (Chloroform)+34.9

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. dtu.dk Simulating the ECD spectrum is a powerful method for determining the absolute configuration of chiral molecules. nih.govmdpi.com The process involves several computational steps.

First, a comprehensive conformational search is performed to locate all significant low-energy conformers. Each conformer's geometry is then optimized using a suitable level of theory, such as DFT. Subsequently, time-dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and corresponding rotatory strengths (R) for the lowest electronic transitions. dtu.dk The final ECD spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population. Each electronic transition is typically broadened with a Gaussian function to simulate the experimental band shape. A close match between the simulated and experimental spectra allows for a confident assignment of the absolute configuration. mdpi.com

Table 2: Hypothetical Calculated Electronic Transitions for the Most Stable Conformer of this compound This table presents illustrative data based on typical TD-DFT calculations (CAM-B3LYP/aug-cc-pVDZ in Methanol).

Transition NumberExcitation Wavelength (nm)Rotatory Strength (R) (10⁻⁴⁰ cgs)
1275+15.2
2248-28.6
3215+45.1
4201-10.5

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during fundamental vibrational transitions. researchgate.net As it is highly sensitive to the stereochemical arrangement of atoms, VCD, coupled with computational simulations, has become a definitive tool for absolute configuration assignment. chemrxiv.orgnih.gov

The simulation of a VCD spectrum follows a procedure analogous to that for ECD. It begins with an exhaustive search for all energetically accessible conformers. nih.gov For each conformer, the geometry is optimized, and then vibrational frequencies and dipole and rotational strengths are calculated, typically using DFT. arxiv.org The final spectrum is a Boltzmann-weighted average of the simulated spectra of all contributing conformers. Because VCD spectra contain many detailed bands, especially in the fingerprint region (900-1500 cm⁻¹), they provide a rich source of structural information, making the comparison between theoretical and experimental data particularly robust. nih.gov

Table 3: Hypothetical Calculated VCD Data for Selected Vibrational Modes of this compound's Most Stable Conformer This table presents illustrative data based on typical DFT calculations (B3LYP/6-31G(d) in CDCl₃).

Wavenumber (cm⁻¹)Vibrational Mode DescriptionRotational Strength (R) (10⁻⁴⁴ esu²cm²)
3350N-H Stretch (Urea)+5.1
1720C=O Stretch (Carboxylic Acid)-12.3
1685C=O Stretch (Urea)+25.7
1550N-H Bend / C-N Stretch+18.9
1310C-H Bend (α-carbon)-9.8

Conformational Analysis through Computational Chemistry

The chiroptical and other chemical properties of a flexible molecule like this compound are governed by the ensemble of its stable three-dimensional structures, or conformers. mdpi.comnih.gov Computational chemistry provides the tools to explore the potential energy surface of a molecule and identify these energetically favorable conformations. mdpi.comillinois.edu

The conformational landscape of this compound is defined by the rotation around several single bonds: the Cα-C(OOH) bond, the Cα-N(H) bond, and the bonds connecting the urea (B33335) and phenyl groups. A systematic conformational analysis typically begins with a molecular mechanics-based search to rapidly generate a large number of potential structures. The unique, low-energy conformers from this initial search are then subjected to more accurate geometry optimizations and energy calculations using quantum mechanical methods, such as DFT. kent.ac.uk

This process yields a set of distinct conformers, each with a calculated relative energy. The relative Gibbs free energy (ΔG) is often used to determine the Boltzmann population of each conformer at a given temperature, which is crucial for calculating average spectroscopic properties. chemrxiv.org Intramolecular hydrogen bonding, for instance between the urea N-H and the carboxylic acid oxygen, can play a significant role in stabilizing certain conformations. nih.gov

Table 4: Hypothetical Relative Free Energies and Boltzmann Populations of Low-Energy Conformers of this compound This table presents illustrative data based on typical DFT calculations (B3LYP/6-311+G(d,p) in solution at 298.15 K).

Conformer IDRelative Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-10.0065.1
Conf-20.7520.2
Conf-31.506.2
Conf-41.953.1
Others> 2.005.4

For a flexible molecule, any experimentally observed property, including chiroptical spectra, is the population-weighted average of the contributions from all significantly populated conformers. kent.ac.uk Therefore, the accuracy of a predicted spectrum is critically dependent on both the accuracy of the calculated spectrum for each individual conformer and the accuracy of their calculated relative energies, which determine the Boltzmann weighting. chemrxiv.org

If a single conformer is overwhelmingly dominant (>95%), the predicted spectrum will closely resemble the spectrum calculated for that conformer alone. However, if several conformers coexist with significant populations, the final averaged spectrum can look vastly different from that of any single contributor. For example, two conformers might exhibit ECD or VCD bands of opposite signs at similar wavelengths or frequencies. In such a case, the Boltzmann-averaged spectrum would show a weaker signal, or the sign of the band could even be determined by a minor but spectrally intense conformer. This highlights the absolute necessity of a thorough conformational analysis for the reliable prediction of spectroscopic properties and the subsequent determination of absolute configuration. researchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

A comprehensive search of scientific literature was conducted to find published theoretical predictions of the Nuclear Magnetic Resonance (NMR) spectra for this compound. Specifically, the search focused on computationally derived data for both proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, typically obtained through methods such as Density Functional Theory (DFT).

Despite a thorough investigation of available research databases and scholarly articles, no specific studies containing the requested theoretical ¹H and ¹³C NMR data for this compound were identified. Computational chemistry studies often focus on series of compounds to investigate substituent effects or reaction mechanisms, and it appears this particular molecule has not been the subject of a dedicated theoretical NMR study in the published literature available through the search.

Theoretical NMR predictions are valuable tools in chemical research for several reasons. They can aid in the structural elucidation of new compounds by providing a calculated spectrum to compare against experimental results. Furthermore, computational methods allow for the investigation of conformational effects on chemical shifts and can help in assigning complex spectra. The absence of such data for this compound indicates a potential area for future research.

While experimental NMR data may exist for this compound, the specific request for theoretical predictions could not be fulfilled based on the currently accessible literature. Therefore, no data tables of predicted chemical shifts can be provided.

Molecular Modeling and Structure Activity Relationship Sar Studies of S 2 3 Phenylureido Propanoic Acid Analogues

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (S)-2-(3-Phenylureido)propanoic acid analogues, docking studies have been instrumental in understanding their interaction with various protein targets.

Analysis of Ligand-Protein Binding Modes and Orientations

Molecular docking studies on analogues of this compound, such as 2-(3-benzoylphenyl)propanoic acid derivatives, have revealed specific binding modes within the active sites of target proteins like matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). nih.govscilit.comnih.gov For instance, docking simulations of 2-(3-benzoylphenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid into the MMP-3 receptor site (PDB code: 2JT5) showed that these compounds occupy a similar position to the native co-crystallized ligand. nih.govresearchgate.net The reliability of such docking approaches is often validated by redocking the co-crystallized ligand into the protein's active site and observing a low root-mean-square deviation (RMSD) value, typically below 2.0 Å. researchgate.net

Characterization of Intermolecular Interactions

The stability of the ligand-protein complex is determined by a variety of intermolecular interactions. For analogues of this compound, these interactions typically include hydrogen bonding, π-stacking, and hydrophobic interactions.

Hydrogen Bonding: The ureido and carboxylic acid groups are prime sites for hydrogen bond formation. The N-H groups of the urea (B33335) moiety can act as hydrogen bond donors, while the carbonyl and carboxyl oxygens can act as acceptors. These interactions with polar residues in the protein's active site are often critical for binding. For example, in the crystal structure of 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, intramolecular N-H···O and N-H···F hydrogen bonds are observed, which can influence the compound's conformation and its potential for intermolecular interactions. nih.gov

A systematic analysis of protein-ligand complexes has shown that residues like tryptophan, histidine, methionine, tyrosine, and phenylalanine are frequently found in binding pockets, highlighting the importance of aromatic and hydrophobic interactions in ligand binding. nih.gov

Prediction of Binding Affinity and Specificity

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein. This is often expressed as a scoring function that estimates the free energy of binding. While predicting absolute binding affinities with high accuracy remains a challenge, docking methods are valuable for ranking potential ligands and predicting their relative binding potencies. nih.govnih.gov

Computational models are continuously being developed to improve the accuracy of binding affinity prediction. These models range from physics-based approaches to machine learning algorithms trained on large datasets of protein-ligand interactions. nih.govchemrxiv.orgarxiv.org For instance, some approaches utilize 3D machine learning models trained on extensive datasets of protein-ligand complexes to enhance prediction accuracy. chemrxiv.org The specificity of a ligand for a particular target over others is also a critical aspect that can be explored through comparative docking studies against different protein targets. By analyzing the predicted binding modes and affinities across various proteins, researchers can identify structural features that contribute to selective binding.

Theoretical Structure-Activity Relationship (SAR) Elucidation

Theoretical SAR studies aim to establish a correlation between the chemical structure of a compound and its biological activity using computational methods. These studies are essential for optimizing lead compounds and designing new molecules with improved properties.

Computational Approaches to SAR Studies

Various computational techniques are employed to elucidate the SAR of this compound analogues. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach that develops mathematical equations to describe the relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models often use molecular descriptors that quantify various physicochemical properties of the molecules.

For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified key molecular descriptors that correlate with their inhibitory activity against P-glycoprotein. nih.gov Similarly, SAR studies on 3-arylpropionic acids as agonists of the S1P1 receptor revealed that modifications to the propionic acid chain could enhance their pharmacokinetic properties. nih.gov These computational models can guide the synthesis of new analogues with predicted improvements in activity.

Identification of Key Pharmacophoric Features and Structural Determinants

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling helps to identify the key structural determinants responsible for the biological activity of a series of compounds.

For inhibitors of cyclooxygenase, a four-point pharmacophore model has been developed consisting of one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. pharmacophorejournal.com This model provides a blueprint of the essential features required for a molecule to inhibit this enzyme. For analogues of this compound, key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the carbonyl or carboxyl groups).

A hydrogen bond donor (from the N-H groups of the urea).

A hydrophobic aromatic region (the phenyl group).

A negatively ionizable feature (the carboxylic acid).

The spatial arrangement of these features is critical for effective binding to the target protein. SAR analysis of derivatives, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, has shown that the presence of specific functional groups, like an oxime moiety, can significantly enhance antiproliferative activity, suggesting it is a key pharmacophoric feature for that particular biological effect. mdpi.com

The following table summarizes the key interactions and structural features identified through molecular modeling of this compound analogues.

Interaction/Feature Description Relevant Moieties Interacting Amino Acids (Examples)
Hydrogen Bonding Formation of hydrogen bonds between the ligand and polar residues in the active site.Ureido group (-NH-CO-NH-), Carboxylic acid (-COOH)Serine, Threonine, Aspartate, Glutamate
π-π Stacking Stacking interactions between aromatic rings of the ligand and aromatic residues of the protein.Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and hydrophobic pockets of the protein.Phenyl ring, Alkyl chainsLeucine, Isoleucine, Valine, Alanine
Ionic Interactions Electrostatic interactions between charged groups on the ligand and protein.Carboxylate group (-COO⁻)Arginine, Lysine, Histidine

This detailed computational analysis provides a solid foundation for the rational design of more effective and selective therapeutic agents based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogues.

The development of a predictive QSAR model is a systematic process that involves several key stages, from data preparation to model validation. A crucial first step is the compilation of a dataset of compounds with experimentally determined biological activities, which serves as the basis for the model.

In a relevant study on a series of hydroxamate-based ureido-amino acid derivatives as aminopeptidase (B13392206) N (APN) inhibitors, various QSAR approaches were employed to identify the structural features crucial for their inhibitory potency. tandfonline.comnih.gov This study illustrates the typical workflow for developing predictive models for compounds structurally related to this compound.

The process begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into different types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For the ureido-amino acid derivatives, a range of descriptors were likely calculated to capture various aspects of their molecular structure.

Once the descriptors are calculated, a subset of the most relevant descriptors is selected using statistical methods to build the QSAR model. A common technique is multiple linear regression (MLR), which generates a linear equation correlating the biological activity with the selected descriptors. Other methods, such as linear discriminant analysis (LDA) and Bayesian classification models, can also be used, particularly for classifying compounds into different activity levels (e.g., active vs. inactive). tandfonline.comnih.gov

A critical aspect of QSAR model development is rigorous validation to ensure its robustness and predictive power. This is typically achieved by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model generation. Key statistical parameters used for model validation are presented in the table below.

Statistical ParameterDescriptionAcceptable Value
Coefficient of determination (R²)Measures the goodness of fit of the model to the training set data.> 0.6
Cross-validated R² (Q²)Assesses the internal predictive ability of the model using techniques like leave-one-out cross-validation.> 0.5
External R² (R²_ext)Evaluates the predictive power of the model on an external test set.> 0.6

The insights gained from the analysis of the selected descriptors in a validated QSAR model can reveal which molecular properties are positively or negatively correlated with the biological activity. For instance, in the study of ureido-amino acid derivatives, it was found that certain constitutional aspects of the inhibitors were important for their potency. tandfonline.comnih.gov Such findings are invaluable for the subsequent stages of drug design.

A well-validated QSAR model serves as a powerful tool in rational drug design. Its primary application is the prediction of the biological activity of novel, yet-to-be-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of candidates with the highest predicted potency, thereby saving time and resources.

The information derived from the QSAR model regarding the structure-activity relationship can guide the optimization of a lead compound, such as this compound. For example, if a QSAR model for a series of its analogues indicates that increased hydrophobicity in a particular region of the molecule enhances activity, chemists can focus on synthesizing derivatives with more lipophilic substituents in that region. Conversely, if steric bulk is found to be detrimental, smaller substituents would be favored.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights for rational drug design. researchgate.netresearchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications of steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity.

For instance, a CoMFA or CoMSIA study on a series of anticancer agents revealed that highly electropositive substituents with low steric tolerance at a specific position of the core structure were required for enhanced activity, while bulky electronegative substituents were favorable at another position. researchgate.netnih.gov This level of detail provides a clear roadmap for designing new, more potent compounds. The general workflow for rational drug design using QSAR is outlined below.

StepDescription
1. Lead IdentificationA compound with a desired biological activity is identified.
2. Analogue Synthesis and TestingA series of analogues of the lead compound are synthesized and their biological activities are experimentally determined.
3. QSAR Model DevelopmentA predictive QSAR model is developed and validated using the data from the synthesized analogues.
4. In Silico Design of New AnaloguesThe QSAR model is used to predict the activity of virtual compounds, guiding the design of new analogues with potentially improved activity.
5. Synthesis and Biological EvaluationThe most promising virtual hits are synthesized and their biological activities are tested to confirm the model's predictions.

By iteratively applying this cycle of design, synthesis, and testing, guided by the predictions of the QSAR model, the potency and other desired properties of a lead compound can be systematically optimized.

Mechanistic Insights from in Vitro and Theoretical Studies on Molecular Interactions of S 2 3 Phenylureido Propanoic Acid Derivatives

Enzyme Inhibition Mechanisms (In Vitro and Computational Approaches)

The efficacy of many phenylureido propanoic acid derivatives as bioactive agents stems from their ability to inhibit specific enzymes. A combination of in vitro enzymatic assays and computational docking simulations has been instrumental in characterizing these inhibitory actions.

Computational docking and in vitro assays have shown that derivatives of this scaffold can be potent inhibitors of various enzymes, such as Prostate-Specific Membrane Antigen (PSMA) and Cyclooxygenase (COX). The binding mechanism often involves specific, targeted interactions within the enzyme's active site.

For instance, studies on urea-based derivatives targeting PSMA revealed exceptionally high potency. nih.gov Computational docking models of these ligands within the PSMA active site helped to rationalize their strong binding affinity. nih.gov The models show that the propanoic acid's carboxylate group and the urea (B33335) moiety are crucial for anchoring the ligand within the binding pocket through a network of hydrogen bonds and electrostatic interactions with key amino acid residues. nih.gov The phenyl group typically occupies a hydrophobic pocket, further stabilizing the enzyme-inhibitor complex. nih.govnih.gov

Similarly, docking studies of related 2-phenylpropionic acid derivatives into the active site of COX-1 (PDB ID: 1EQG) demonstrated a strong binding profile, contributing to their inhibitory activity. nih.gov The specificity of these compounds for one enzyme over another is dictated by subtle differences in the shape and chemical environment of the active sites. The precise stereochemistry of the (S)-enantiomer is critical for achieving an optimal geometric fit, thereby ensuring high-affinity and selective binding.

The inhibition potency of several (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid derivatives against PSMA highlights their specificity and affinity.

LigandInhibition Constant (Ki) in nM
L18.98
L22.11
L140.08
L160.11

Data sourced from a study on PSMA inhibitors, demonstrating potent inhibition by urea-based propanoic acid derivatives. nih.gov

Understanding the type of enzyme inhibition is crucial for drug development. The mechanism of action, whether competitive, uncompetitive, noncompetitive, or mixed, is typically determined through steady-state kinetic experiments. nih.gov These studies involve measuring the initial reaction velocity at various concentrations of the substrate and the inhibitor. nih.gov

While specific kinetic studies for (S)-2-(3-phenylureido)propanoic acid are not detailed in the provided context, the binding mode analysis offers strong clues. When an inhibitor binds directly to the enzyme's active site, as suggested by docking studies for related compounds, it often acts as a competitive inhibitor. nih.gov A competitive inhibitor vies with the natural substrate for the same binding location. nih.gov This mode of inhibition can be overcome by increasing the substrate concentration. In contrast, uncompetitive inhibitors bind only to the enzyme-substrate complex, and noncompetitive inhibitors bind to a different (allosteric) site on the enzyme, affecting its catalytic activity without blocking substrate binding. nih.govnih.gov

Role as Biochemical Probes and Tools in Chemical Biology

The high affinity and specificity of certain this compound derivatives make them excellent candidates for development as biochemical probes. These tools are designed to selectively interact with a biological target, allowing researchers to study its function, location, and activity within complex biological systems.

A clear example is the adaptation of potent urea-based propanoic acid PSMA inhibitors into imaging agents. nih.gov By conjugating these molecules to fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or IRDye800CW, researchers have created powerful probes for cancer research. nih.gov The FITC-conjugated ligand was shown to selectively stain PSMA-positive cancer cells (LNCaP) while showing no affinity for PSMA-negative cells (PC3). nih.gov Furthermore, the IRDye800CW-conjugated version was used to effectively image prostate cancer tumors in animal models, demonstrating the utility of this chemical scaffold in creating tools for in vitro and in vivo biological investigations. nih.gov

Supramolecular Interactions in Chiral Systems

The structure of this compound, featuring both hydrogen bond donors (N-H groups of the urea) and acceptors (C=O groups of the urea and carboxylate), as well as a carboxylic acid group, predisposes it to participate in complex supramolecular assemblies.

The phenylureido and propanoic acid moieties are key to forming stable, non-covalent structures. The carboxylic acid group can form strong, dimeric structures with another acid molecule through a pair of O-H···O=C hydrogen bonds. nih.gov This is a common and highly stable motif in carboxylic acids.

Beyond this, the ureido group provides additional sites for hydrogen bonding. The two N-H groups can act as donors, and the urea carbonyl oxygen can act as an acceptor. This allows for the formation of extended hydrogen-bonding networks that can stabilize crystal lattices or supramolecular aggregates in solution. mdpi.com The hydrogen-binding capability of the ureido moiety has been confirmed crystallographically in related systems, where it forms non-covalent bonds with solvent molecules like dimethylsulfoxide (DMSO). mdpi.com Computational studies on similar molecules have revealed that dimers can be linked into larger agglomerates through additional, weaker interactions like (aromatic)C-H···N hydrogen bonds. nih.gov These networks of strong and weak hydrogen bonds are fundamental to the stability and structure of the resulting supramolecular assemblies. researchgate.net

The "S" configuration at the chiral center of the molecule is crucial for its specific interactions with biological macromolecules, which are themselves chiral. The distinct three-dimensional arrangement of the phenyl ring, ureido group, and propanoic acid side chain allows the molecule to fit precisely into chiral binding pockets on proteins.

This chiroselectivity is the basis for the high potency observed in many bioactive derivatives. The interaction often involves a combination of forces. For example, studies on the binding of related propionic acid-containing drugs to serum albumin show that the propionic acid group is critical for anchoring, while aromatic rings engage in π–π stacking or hydrophobic interactions with aromatic amino acid residues like tryptophan within the protein's core. nih.gov The specific stereochemistry of this compound ensures that these interacting groups are positioned optimally to maximize contact with complementary surfaces within a macromolecular binding site, leading to a stable and selective interaction that is not possible for the (R)-enantiomer. The high potency of the ligands targeting PSMA is a direct result of these chiroselective interactions. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.